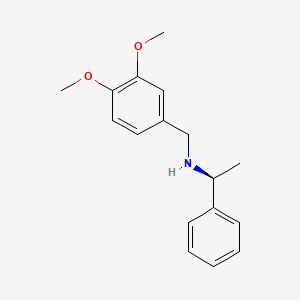

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Description

Properties

IUPAC Name |

(1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJXBLRDCBHGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359385 | |

| Record name | ST50319412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308273-67-8 | |

| Record name | ST50319412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3,4-Dimethoxybenzaldehyde : Aromatic aldehyde with methoxy groups at positions 3 and 4.

- (S)-1-Phenylethanamine : Chiral amine providing the stereocenter.

Reaction Conditions and Reagents

- Reducing agents : Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly used for reductive amination due to their mildness and selectivity.

- Solvents : Methanol or ethanol under mild temperature conditions (room temperature to slightly elevated).

- Catalysts : Sometimes acid catalysts or buffering agents are used to maintain optimal pH for imine formation and reduction.

Reaction Mechanism

- Formation of an imine intermediate between the aldehyde and amine.

- Subsequent reduction of the imine to the secondary amine.

- Control of stereochemistry is maintained by using enantiomerically pure amine starting material.

Industrial Adaptations

- Continuous flow reactors are employed for large-scale synthesis to improve efficiency and yield.

- Optimization includes controlling feed rates, temperature, and solvent systems for scalability.

Purification

- Recrystallization from suitable solvents.

- Column chromatography for laboratory scale.

- Vacuum distillation in some cases for removal of impurities.

Alternative Multi-Step Synthetic Method (Based on Patent HU209947B)

This method provides a more elaborate synthetic route starting from 3,4-dimethoxybenzaldehyde involving several steps:

| Step Number | Reaction Step Description | Key Conditions | Yield (%) |

|---|---|---|---|

| 1 | Darzens condensation of 3,4-dimethoxybenzaldehyde with α-haloacetic acid alkyl ester in alcoholic solution (0–40 °C, 1–6 h) to form glycidyl ester intermediate | Use of alkali metal alcoholate base (e.g., sodium methoxide) | Not specified |

| 2 | Alkaline hydrolysis of glycidyl ester to alkali metal salt of epoxy acid (10–40 °C, 6–24 h) | Aqueous sodium or potassium hydroxide | Not specified |

| 3 | Acidic decarboxylation of epoxy acid salt (10–40 °C, 1–8 h) to yield 3,4-dimethoxyphenylacetaldehyde | Acidic medium, often with monopotassium phosphate | Not specified |

| 4 | Reaction of aldehyde with aqueous monomethylamine (−10 to 40 °C, 1–6 h) | Controlled temperature | Not specified |

| 5 | Reduction of imine intermediate with sodium borohydride (−10 to 80 °C, 2–8 h) to form N-methyl-3,4-dimethoxyphenylethylamine | Sodium borohydride in aqueous media | Overall yield ~63–76.5% (based on examples) |

This process is advantageous for its stepwise control and isolation of intermediates if desired. The crude product can be purified by vacuum distillation or crystallization of the hydrochloride salt.

Industrial-Scale Preparation of 3,4-Dimethoxyphenethylamine (Related Intermediate)

A related industrial process for 3,4-dimethoxyphenethylamine involves:

- Etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate under alkaline conditions to produce 3,4-dimethoxybenzyl chloride.

- Cyanogenation with sodium cyanide to form 3,4-dimethoxy cyanobenzene.

- Hydrogenation of the nitrile intermediate using Raney nickel or palladium catalysts in the presence of ammonia and hydrogen gas at elevated temperatures (120–160 °C) and pressures (1–4 MPa) to yield 3,4-dimethoxyphenethylamine with yields around 87–90%.

This method underscores the importance of catalytic hydrogenation and careful control of reaction parameters in large-scale synthesis.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The reductive amination method is widely favored for its operational simplicity and ability to maintain chiral integrity when using enantiomerically pure amines.

- The multi-step process involving Darzens condensation and subsequent transformations provides a robust alternative when starting from 3,4-dimethoxybenzaldehyde, with the possibility of isolating intermediates, which is useful for mechanistic studies and purity control.

- Industrial processes emphasize catalytic hydrogenation under ammonia atmosphere to achieve high yields of phenethylamine derivatives, which can be further functionalized.

- Purification techniques such as vacuum distillation and crystallization of hydrochloride salts are critical for obtaining high-purity products suitable for pharmaceutical applications.

- Reaction parameters such as temperature, pressure, and molar ratios are crucial for optimizing yields and minimizing side products.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Chiral Building Block : It serves as a crucial chiral building block in synthesizing complex organic molecules, particularly in asymmetric synthesis where chirality is essential for biological activity.

Biology

- Biological Activity : The compound has been investigated for its interactions with various biological targets, including enzymes and receptors. Its stereochemistry influences how it interacts with these targets, potentially leading to unique biological effects .

Medicine

- Therapeutic Potential : Research has explored its potential as a therapeutic agent. Its unique structure may contribute to developing new drugs aimed at treating various conditions, including neurological disorders due to its interaction with neurotransmitter systems .

Industry

- Fine Chemicals Production : The compound is utilized in producing fine chemicals and as an intermediate in pharmaceutical synthesis. Its applications extend to the development of other compounds with desired pharmacological properties .

A study assessed the biological activity of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting potential as an anticancer agent .

Case Study 2: Drug Development

Research focused on developing a new class of antidepressants based on this compound revealed promising results in preclinical trials. The compound demonstrated enhanced serotonin receptor affinity compared to traditional antidepressants, indicating its potential role in future therapies .

Mechanism of Action

The mechanism of action of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomer

The (R)-enantiomer, (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (CAS 134430-93-6 ), shares identical molecular formula and connectivity but differs in stereochemistry. Key distinctions include:

- Toxicological Data: The (R)-enantiomer’s safety data sheet highlights that its toxicological properties remain insufficiently studied, warranting caution in handling . No equivalent data is provided for the (S)-form, though similar gaps may exist.

- Synthesis Byproducts: During synthesis, trace amounts of intermediates like N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanimine may form, as observed in GC/MS analyses .

Table 1: Enantiomeric Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 308273-67-8 | 134430-93-6 |

| Molecular Formula | C₁₇H₂₁NO₂ | C₁₇H₂₁NO₂ |

| Safety Data | Limited availability | Insufficient toxicological data |

Substituent Variations: Fluorophenyl vs. Phenyl Derivatives

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8 ) replaces the phenyl group with a 4-fluorophenyl moiety. Key differences include:

- Molecular Weight: The fluorine substitution increases molecular weight slightly (C₁₇H₂₀FNO₂ vs. C₁₇H₂₁NO₂) .

Table 2: Substituent Comparison

| Compound Name | CAS Number | Substituent | Molecular Formula |

|---|---|---|---|

| (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine | 308273-67-8 | Phenyl | C₁₇H₂₁NO₂ |

| N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | 355381-83-8 | 4-fluorophenyl | C₁₇H₂₀FNO₂ |

Structural Analogs: Alkyl Chain and Backbone Modifications

Table 3: Backbone Modifications

| Compound Name | CAS Number | Backbone Structure | Key Structural Feature |

|---|---|---|---|

| This compound | 308273-67-8 | Phenylethylamine | Aromatic phenyl group |

| N-(3,4-Dimethoxybenzyl)-2-propanamine | 101825-11-0 | Propane | Shorter alkyl chain |

Imine vs. Amine Derivatives

Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) (CAS 10133-74-1 ) is an imine analog of the target compound. Key contrasts include:

Biological Activity

Overview

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a 3,4-dimethoxybenzyl group and a phenylethanamine moiety, which contribute to its unique interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary depending on the biological context in which the compound is studied.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity.

- Receptor Interaction : It interacts with specific receptors, which can lead to physiological effects such as modulation of neurotransmitter release or cellular signaling processes .

In Vitro Studies

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, it was tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines using MTT assays to determine IC50 values.

Table 1: Antiproliferative Activity of this compound

These studies suggest that the compound exhibits significant antiproliferative activity, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the structure of this compound. These derivatives were assessed for their antiproliferative activities against various cancer cell lines. The findings revealed that modifications to the benzyl group significantly influenced the compounds' biological activities.

Example Derivatives and Their Activities

| Derivative | IC50 Value (μM) | Activity Description |

|---|---|---|

| p-Methoxyphenyl derivative | 8.7 | Potent against SK-MEL-1 |

| p-Chlorophenethylamino derivative | 6.5 | Enhanced activity in U-937 cells |

| Unsubstituted benzyl derivative | >100 | Low activity against normal cells |

These results highlight the importance of structural modifications in enhancing the biological efficacy of related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound’s synthesis typically involves reductive amination between 3,4-dimethoxybenzaldehyde and (S)-1-phenylethanamine, followed by purification via column chromatography. To ensure enantiomeric purity, chiral resolution using tartaric acid derivatives is recommended, as described for structurally similar amines like (S)-α-methylbenzylamine . Monitoring optical rotation (e.g., specific rotation [α] = -40° for (S)-configured analogs) and chiral HPLC (using polysaccharide-based columns) are critical for verifying enantiomeric excess (>98%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm the presence of key groups:

- Aromatic protons (6.7–7.3 ppm for benzyl and phenyl groups).

- Methoxy signals (~3.8 ppm for 3,4-dimethoxy substituents).

- Ethylamine protons (δ 1.3–1.5 ppm for CH, 2.6–3.1 ppm for N–CH).

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 285.4 (CHNO) with fragmentation patterns matching the benzyl and phenethylamine moieties.

- Polarimetry : Confirm the (S)-configuration via specific rotation comparisons with literature values for analogous chiral amines .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to oxidation and light due to its aromatic methoxy groups and secondary amine. Store at -20°C under inert gas (argon or nitrogen) in amber vials. Stability testing via periodic HPLC analysis (e.g., every 6 months) is advised to detect degradation products like oxidized dimethoxybenzaldehyde derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data during catalytic asymmetric synthesis?

- Methodological Answer : Discrepancies in enantiomeric excess (ee) often arise from competing reaction pathways or catalyst deactivation. To address this:

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.

- Computational Modeling : Employ density functional theory (DFT) to predict transition states and identify steric/electronic factors affecting enantioselectivity.

- Cross-Validation : Compare ee results from polarimetry, chiral HPLC, and -NMR (if fluorine-containing analogs are synthesized) .

Q. What experimental strategies mitigate matrix interference in quantifying this compound in biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from proteins and lipids.

- LC-MS/MS Optimization : Employ a reverse-phase C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 285 → 121 (benzyl fragment) and 285 → 91 (phenethyl fragment).

- Matrix Effects : Validate recovery rates (≥85%) using spiked blank matrices and isotope-labeled internal standards (e.g., -phenyl analogs) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine transporters). Focus on hydrogen bonding with methoxy oxygen and π-π stacking with the phenyl group.

- ADMET Prediction : Apply tools like SwissADME to assess blood-brain barrier permeability (logBB > 0.3) and CYP450 inhibition risks.

- QSAR Modeling : Train models using descriptors like molar refractivity, LogP (predicted ~2.1), and topological polar surface area (TPSA ~40 Ų) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Testing : Conduct shake-flask experiments at 25°C in solvents like water, ethanol, and dichloromethane. Measure saturation concentrations via UV-Vis (λmax ~255 nm) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δP values (~8 MPa) explain moderate solubility in ethanol but poor solubility in water due to hydrophobic phenyl interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.